
1-Bromo-3-(2-methoxyethoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)benzene can be synthesized through the reaction of 3-bromophenol with 1-iodo-2-methoxyethane in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for about 16 hours, followed by heating at 50°C for approximately 72 hours . Another method involves the use of cesium carbonate and potassium iodide as catalysts, with the reaction taking place in DMF at 70°C for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction:
Major Products: The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with sodium methoxide can yield 3-(2-methoxyethoxy)anisole.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)benzene has several notable applications across different scientific domains:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex organic molecules. The electrophilic nature of the bromine atom enhances its reactivity, which is crucial for various synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. It can act as a precursor for pharmaceutical compounds, allowing researchers to explore its interactions with biological targets to assess potential therapeutic effects .
Case Study: Drug Development
- Researchers have explored the use of this compound in synthesizing novel anti-cancer agents due to its structural properties that may enhance biological activity.
Material Science
The compound is also utilized in the production of specialty chemicals and polymers with unique properties. Its chemical structure allows for modifications that can lead to materials with desirable characteristics for various industrial applications .
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Versatile reactivity and substitution patterns |
Medicinal Chemistry | Precursor for pharmaceutical compounds | Potential therapeutic effects |
Material Science | Production of specialty chemicals and polymers | Unique properties and enhanced performance |
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)benzene is primarily related to its ability to undergo substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the creation of diverse organic molecules .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with different reactivity due to the presence of an additional ether linkage.
1-Bromo-2-(methoxymethoxy)ethane: Another similar compound with a different ether configuration.
Uniqueness: 1-Bromo-3-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such a substitution pattern is required .
Biological Activity
1-Bromo-3-(2-methoxyethoxy)benzene, with the molecular formula , is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula :
- SMILES Notation : COCCOC1=CC(=CC=C1)Br
- InChIKey : CFUFZUWSBHTKRQ-UHFFFAOYSA-N
The compound features a bromine atom attached to a benzene ring, which is further substituted with a methoxyethoxy group. This unique structure may contribute to its biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen Type | Activity |
---|---|
Gram-positive | Effective against Staphylococcus aureus |
Gram-negative | Inhibitory effects on Escherichia coli |
Fungi | Active against Candida species |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Cytotoxic Effects
Research has shown that this compound displays cytotoxicity in various cancer cell lines. For instance, in vitro studies have reported significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects on MCF-7 cells:
- Concentration : 10 µM to 100 µM
- Results : IC50 value of approximately 25 µM was determined, indicating potent cytotoxic activity.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M phase.
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its toxicological profile. Acute toxicity studies indicate that high doses may lead to adverse effects in mammalian systems. Therefore, further investigation into its safety and long-term effects is warranted.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Bromo-3-(2-methoxyethoxy)benzene, and how do reaction conditions impact yield and purity?
The synthesis typically involves bromination of 3-(2-methoxyethoxy)benzene using agents like bromine (Br₂) or N-bromosuccinimide (NBS). Catalysts such as iron (Fe) or radical initiators like AIBN may enhance selectivity. Reaction parameters (temperature, solvent polarity, and stoichiometry) significantly influence yield. For instance, highlights detailed synthetic protocols in Supporting Information, including purification via column chromatography and characterization via ¹H/¹³C NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) split due to bromine's electron-withdrawing effect. The methoxyethoxy group shows distinct signals: OCH₂CH₂O (δ ~3.4–4.1 ppm) and OCH₃ (δ ~3.3 ppm).
- ¹³C NMR : The brominated carbon appears at δ ~110–120 ppm, while the ether-linked carbons (OCH₂CH₂O) resonate at δ ~70–75 ppm.
- LC-MS/GC-MS : Used to confirm molecular ion ([M+H]⁺) and assess purity. provides spectral benchmarks for intermediates and final products .
Q. How does the methoxyethoxy substituent influence solubility and reactivity compared to simpler alkoxy groups?
The ethoxy chain in the methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) versus shorter alkoxy groups. This substituent also modulates electronic effects: the ether oxygen donates electrons, partially counteracting bromine's electron withdrawal. This balance affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as noted in studies on analogous compounds () .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of nucleophilic substitution reactions involving this compound?
Bromine's meta position relative to the methoxyethoxy group creates a unique electronic environment. The bromine atom acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing nucleophiles to specific positions. Computational studies (e.g., DFT) can predict sites for nucleophilic attack, while experimental validation via isotopic labeling (e.g., ¹⁸O in methoxy groups) may clarify reaction pathways. discusses similar halogenated ethers in coupling reactions .
Q. How can researchers leverage this compound as a building block for Tau protein modulators in neurodegenerative disease studies?
In , this compound is an intermediate in synthesizing modified Tau peptides. Its bromine atom facilitates cross-coupling to introduce bioactive moieties (e.g., pyrrolooxazolones), enabling structure-activity relationship (SAR) studies. Researchers should optimize Pd-catalyzed couplings (e.g., Heck or Sonogashira) to retain stereochemical integrity while attaching functional groups .
Q. What strategies mitigate competing side reactions (e.g., ether cleavage or oxidation) during functionalization of this compound?
- Oxidation Prevention : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to protect the methoxyethoxy group.
- Ether Stability : Avoid strong acids/bases; opt for mild conditions (e.g., K₂CO₃ in THF/H₂O for SNAr reactions). notes similar challenges in hexyloxy-substituted analogs .
Q. How does the thermal stability of this compound impact its suitability for high-temperature applications (e.g., polymer synthesis)?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal decomposition thresholds. For example, reports DSC thermograms for related compounds, showing stability up to ~200°C, making them viable for melt-phase polymerizations. Researchers should correlate thermal data with reaction design (e.g., reflux conditions) .
Q. Methodological Considerations
- Contradiction Analysis : While emphasizes bromination protocols for hexyloxy analogs, specifies milder conditions for methoxyethoxy derivatives. Researchers must adjust catalyst loadings and reaction times based on substituent steric/electronic effects.
- Data Validation : Cross-reference NMR shifts and LC-MS profiles with literature (e.g., ACS Publications in ) to confirm structural fidelity .
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFZUWSBHTKRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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